N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1H-pyrazol-5-yl)benzenesulfonamide

Description

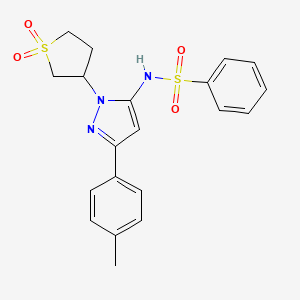

This compound features a pyrazole core substituted at three positions:

- Position 1: A 1,1-dioxidotetrahydrothiophen-3-yl group (a sulfolane derivative), introducing a polar sulfone moiety.

- Position 3: A p-tolyl (para-methylphenyl) group, contributing hydrophobic character.

Properties

IUPAC Name |

N-[2-(1,1-dioxothiolan-3-yl)-5-(4-methylphenyl)pyrazol-3-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S2/c1-15-7-9-16(10-8-15)19-13-20(22-29(26,27)18-5-3-2-4-6-18)23(21-19)17-11-12-28(24,25)14-17/h2-10,13,17,22H,11-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISIWGNDFTMEKKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=C2)NS(=O)(=O)C3=CC=CC=C3)C4CCS(=O)(=O)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1H-pyrazol-5-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological characterization, and mechanisms of action, drawing on various studies to provide a comprehensive overview.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The structural framework includes a pyrazole ring, which is known for its diverse biological activities, and a benzenesulfonamide moiety that enhances its pharmacological profile.

1. GIRK Channel Activation

Recent studies have identified this compound as a potent activator of G protein-gated inwardly rectifying potassium (GIRK) channels. The activation of GIRK channels plays a crucial role in neuronal signaling and has implications for treating neurological disorders. The compound exhibited nanomolar potency in activating GIRK1/2 channels, demonstrating improved metabolic stability compared to traditional urea-based compounds .

2. Carbonic Anhydrase Inhibition

Another significant area of research focuses on the inhibition of carbonic anhydrases (CAs), enzymes that regulate pH and bicarbonate levels in the body. Compounds structurally related to this compound have shown promising inhibitory effects against various isoforms of human carbonic anhydrases (hCAII, hCAIX, hCAXII). These inhibitors are being investigated for their potential in treating conditions such as glaucoma and epilepsy .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- GIRK Channels : The compound binds to the GIRK channel subunits, stabilizing their open conformation and facilitating potassium ion flow across the membrane.

- Carbonic Anhydrases : The interaction with CAs involves binding to the active site, where it competes with bicarbonate or other substrates, thus inhibiting the enzyme's activity. Molecular docking studies have revealed interactions with key amino acid residues critical for enzyme function .

Case Study 1: GIRK Channel Activation

A study published in Medicinal Chemistry highlighted the efficacy of this compound as a GIRK channel activator. In vitro experiments demonstrated significant activation at low concentrations, suggesting its potential for therapeutic applications in conditions like anxiety and depression .

Case Study 2: Carbonic Anhydrase Inhibition

In another investigation focusing on carbonic anhydrase inhibitors, several derivatives were synthesized and tested for their inhibitory effects. Among these derivatives, some exhibited IC50 values lower than that of acetazolamide, a standard CA inhibitor. The study concluded that modifications in the sulfonamide group could enhance inhibitory potency .

Data Tables

| Compound | Target | IC50 (µM) | Activity |

|---|---|---|---|

| Compound A | GIRK1/2 | 0.05 | Potent activator |

| Compound B | hCAII | 0.2 | Strong inhibitor |

| Compound C | hCAIX | 0.15 | Competitive inhibitor |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Features

| Compound Name | Substituent Position 1 | Substituent Position 3 | Substituent Position 5 | Molecular Formula | Molecular Weight |

|---|---|---|---|---|---|

| Target Compound | 1,1-Dioxidotetrahydrothiophen-3-yl | p-Tolyl | Benzenesulfonamide | C₁₉H₂₁N₃O₄S₂ | 427.51 (calc.) |

| N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-4-isopropylbenzenesulfonamide | 1,1-Dioxidotetrahydrothiophen-3-yl | Furan-2-yl | 4-Isopropylbenzenesulfonamide | C₂₀H₂₃N₃O₅S₂ | 449.54 |

| 4-((3-Amino-1-(p-tolyl)-1H-pyrazol-5-yl)amino)-N-(pyridin-2-yl)benzenesulfonamide (Compound 1) | p-Tolyl | Amino | 4-(Pyridin-2-yl)benzenesulfonamide | C₂₂H₂₀N₄O₂S | 420.48 |

| 3-Fluoro-N-[1-(4-fluorophenyl)-3-(2-thienyl)-1H-pyrazol-5-yl]benzenesulfonamide | 4-Fluorophenyl | 2-Thienyl | 3-Fluorobenzenesulfonamide | C₁₈H₁₄F₂N₃O₂S₂ | 402.45 |

Key Observations :

- The sulfolane group in the target compound and ’s analog enhances polarity compared to non-sulfone substituents (e.g., pyridinyl or thienyl groups) .

- p-Tolyl at Position 3 is shared with Compound 1 (), but the latter lacks the sulfolane group, instead featuring an amino group at Position 3 .

- Furan-2-yl () and 2-thienyl () substituents introduce heteroaromaticity, which may alter π-π stacking interactions in biological targets .

Physicochemical Properties

Key Observations :

- Higher yields (74–89%) are associated with pyridinyl or nitro-substituted analogs (), while bulky groups (e.g., tert-butyl in Compound 2k) reduce yields .

- Melting points correlate with molecular symmetry and intermolecular interactions; nitro groups (Compound 7) increase polarity, raising melting points compared to tert-butyl derivatives .

Spectroscopic Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.